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Compound of Interest

Compound Name: 2-Amino-1H-pyrrole-3-carbonitrile

Cat. No.: B1322458

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1H-pyrrole-3-carbonitrile is a versatile heterocyclic scaffold that has garnered
significant attention in medicinal chemistry. Its unique structural features, including a reactive
amino group and a cyano moiety on a pyrrole ring, make it an excellent starting material for the
synthesis of a diverse array of biologically active compounds. This privileged structure has
been successfully employed in the development of potent inhibitors for various therapeutic
targets, including bacterial enzymes and protein kinases involved in cancer progression. These
notes provide an overview of the applications of 2-amino-1H-pyrrole-3-carbonitrile in
medicinal chemistry, with a focus on its use in the development of metallo-B-lactamase
inhibitors and kinase inhibitors. Detailed protocols for the synthesis and biological evaluation of
representative derivatives are also presented.

Applications in Medicinal Chemistry

The 2-amino-1H-pyrrole-3-carbonitrile core has been instrumental in the design of inhibitors
for several key drug targets.

Metallo-B-lactamase (MBL) Inhibitors

Metallo-B-lactamases are a class of bacterial enzymes that confer resistance to a broad
spectrum of B-lactam antibiotics, posing a significant threat to public health. The 2-amino-1H-
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pyrrole-3-carbonitrile scaffold has been utilized to develop potent MBL inhibitors. Structure-
activity relationship (SAR) studies have revealed that the 3-carbonitrile group, along with
substitutions at the N-1, C-4, and C-5 positions of the pyrrole ring, are crucial for inhibitory
activity against various MBL subclasses, including IMP-1 (subclass B1), CphA (subclass B2),
and AIM-1 (subclass B3).[1][2] N-benzoyl derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-
pyrrole-3-carbonitrile have shown potent in vitro activity with inhibition constants in the low
micromolar range and have demonstrated the ability to restore the sensitivity of MBL-producing
bacteria to meropenem.[1]

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a
hallmark of many diseases, including cancer. The 2-amino-1H-pyrrole-3-carbonitrile
framework has served as a foundation for the development of potent inhibitors of several
protein kinases.

o EGFR and VEGFR Inhibitors: Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which can
be synthesized from 2-amino-1H-pyrrole-3-carbonitrile precursors, have been investigated
as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth
Factor Receptor (VEGFR). These kinases are key players in tumor growth, proliferation, and
angiogenesis.[3] Certain derivatives have demonstrated potent inhibitory activity against
EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range.[4][5]

o Lymphocyte-specific Kinase (Lck) Inhibitors: Novel series of pyrrole derivatives have been
synthesized and identified as potent inhibitors of Lck, a tyrosine kinase crucial for T-cell
signaling. The most potent compounds in these series exhibit IC50 values below 10 nM.[6]

Anticancer Agents

Beyond specific kinase inhibition, various derivatives of 2-amino-1H-pyrrole-3-carbonitrile
have demonstrated broader anticancer activity. For instance, imidazolylpyrrolone-based
compounds derived from this scaffold have shown promising cytotoxic effects against renal cell
carcinoma cell lines.

Quantitative Data Summary
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The following tables summarize the biological activity of representative compounds derived
from 2-Amino-1H-pyrrole-3-carbonitrile.

Table 1: Metallo-B-lactamase Inhibitory Activity

Inhibition Constant
Compound ID Target MBL Reference

(Kj)

N-benzoyl derivative

of 2-amino-1-benzyl-

] IMP-1, CphA, AIM-1 Low uM range [1]
4,5-diphenyl-1H-
pyrrole-3-carbonitrile
N-acylamide S
o IMP-1 Potent inhibitor [1]
derivative 10
N-acylamide o
IMP-1 Potent inhibitor [1]

derivative 11

Table 2: Kinase Inhibitory Activity
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Compound ID Target Kinase ICs0 Reference
Pyrrolo[2,3-
o o EGFR (T790M

d]pyrimidine derivative 0.21 nM [5]

] mutant)
12i
Pyrrolo[2,3-
d]pyrimidine derivative = EGFR (wild-type) 22 nM [5]
12i

Halogenated (E)-4-

((7H-pyrrolo[2,3-

d]pynrmdm# EGFR 79 nM [4]
yl)amino)-N'-

benzylidenebenzohydr

azide 5k

Halogenated (E)-4-

((7H-pyrrolo[2,3-

dlpyrimidin-4- Her2 40 NM [4]
yl)amino)-N'-

benzylidenebenzohydr

azide 5k

Halogenated (E)-4-
((7H-pyrrolo[2,3-
d]pyrimidin-4-
_ VEGFR2 136 nM [4]
yl)amino)-N'-
benzylidenebenzohydr

azide 5k

Halogenated (E)-4-
((7H-pyrrolo[2,3-
d]pyrimidin-4- o
) CDK2 Potent inhibitor [4]
yl)amino)-N'-
benzylidenebenzohydr
azide 5k

Novel pyrrole
o Lck <10 nM [6]
derivatives
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Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 2-Amino-
3-cyano-pyrroles

This protocol describes a multi-component reaction for the synthesis of N-substituted 2-amino-
3-cyano pyrroles.[7]

Materials:

Nitroepoxide (1.0 mmol)

e Amine (1.0 mmol)

e Malononitrile (1.2 mmol)

o Potassium carbonate (K2COs) (1.0 mmol)
e Methanol

o Ethyl acetate (EtOAC)

e Brine

o Magnesium sulfate (MgSQOa4)

« Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography
Procedure:

 In a round-bottom flask, combine the nitroepoxide (1.0 mmol), amine (1.0 mmol),
malononitrile (1.2 mmol), and K2COs (1.0 mmol) in methanol.

o Stir the reaction mixture at 60°C for 3 hours.

 After cooling to room temperature, add water (10 mL) to the reaction mixture.
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o Extract the aqueous layer three times with EtOAc.
o Combine the organic extracts and wash with brine.

e Dry the organic layer over MgSOa and concentrate under vacuum to obtain the crude
product.

» Purify the residue by silica gel chromatography using a mixture of hexanes and ethyl acetate
(e.g., 15:1) as the eluent to afford the pure N-substituted 2-amino-3-cyano pyrrole.

Protocol 2: Synthesis of 2-Amino-5-chloro-1H-pyrrole-
3,4-dicarbonitrile

This protocol details the synthesis of a di-cyanated and chlorinated pyrrole derivative.[8]

Materials:

Tetracyanoethylene (TCNE) (3.00 mmol, 384 mg)

o Acetone (Me2CO) (2 mL)

o Ethyl acetate (EtOAc) (4 mL)

e Acetic acid (AcOH) (2 mL)

e Hydrogen chloride (HCI) gas

o Powdered tin (Sn) (3.00 mmol, 356 mQ)

o Diethyl ether (Et20)

e Deionized water

2 M Sodium hydroxide (NaOH) solution

Procedure:
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e Prepare a stirred mixture of TCNE in Me2CO, EtOAc, and AcOH in a flask and cool to
approximately -5°C.

e Purge the mixture with HCI gas for 2 minutes.

e Add powdered Sn to the mixture and allow it to warm to room temperature (ca. 20°C).

« Stir the reaction for 2 hours, during which a yellow precipitate will form.

« Filter the precipitate and wash it with Et2O (5 mL).

e Dissolve the solid in water (5 mL) and adjust the pH to 11 by adding 2 M NaOH.

o Add AcOH dropwise until the pH reaches 5, at which point a colorless precipitate will form.

« Filter the precipitate, wash with water, and dry to obtain 2-amino-5-chloro-1H-pyrrole-3,4-
dicarbonitrile.

Protocol 3: In Vitro Kinase Inhibitory Assay (General)

This protocol provides a general method for assessing the in vitro inhibitory activity of
compounds against a target kinase.

Materials:

Target kinase

o Kinase substrate (e.g., a specific peptide)

e ATP (Adenosine triphosphate)

e Test compound (dissolved in DMSO)

e Kinase assay buffer

o Detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)

e Microplate reader
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Procedure:
e Prepare serial dilutions of the test compound in DMSO.
e In a microplate, add the kinase, substrate, and assay buffer.

e Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a
negative control (no kinase).

« Initiate the kinase reaction by adding ATP.

 Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified
period (e.g., 60 minutes).

o Stop the reaction and add the detection reagent according to the manufacturer's instructions.
e Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

o Calculate the percentage of inhibition for each compound concentration relative to the
positive control.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of the
compound concentration and fitting the data to a dose-response curve.
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Caption: Experimental workflow for the synthesis and evaluation of 2-Amino-1H-pyrrole-3-
carbonitrile derivatives.
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Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole-based derivatives.
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Caption: Mechanism of metallo-p-lactamase inhibition by pyrrole-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-
diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-B-lactamase inhibitor -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]

o 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents
[cancertreatmentjournal.com]

e 4. mdpi.com [mdpi.com]

e 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase
inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis,
and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7.rsc.org [rsc.org]
e 8. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile [mdpi.com]

« To cite this document: BenchChem. [Application Notes and Protocols: 2-Amino-1H-pyrrole-3-
carbonitrile in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1322458?utm_src=pdf-body-img
https://www.benchchem.com/product/b1322458?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28614759/
https://pubmed.ncbi.nlm.nih.gov/28614759/
https://pubmed.ncbi.nlm.nih.gov/28614759/
https://pubs.acs.org/doi/10.1021/acs.orglett.1c01345
https://www.cancertreatmentjournal.com/articles/pyrrole-indolin2one-based-kinase-inhibitor-as-anticancer-agents.html
https://www.cancertreatmentjournal.com/articles/pyrrole-indolin2one-based-kinase-inhibitor-as-anticancer-agents.html
https://www.mdpi.com/1424-8247/16/9/1324
https://pubmed.ncbi.nlm.nih.gov/34315040/
https://pubmed.ncbi.nlm.nih.gov/34315040/
https://pubmed.ncbi.nlm.nih.gov/19945869/
https://pubmed.ncbi.nlm.nih.gov/19945869/
https://www.rsc.org/suppdata/c7/nj/c7nj04584k/c7nj04584k1.pdf
https://www.mdpi.com/1422-8599/2021/1/M1191
https://www.benchchem.com/product/b1322458#use-of-2-amino-1h-pyrrole-3-carbonitrile-in-medicinal-chemistry
https://www.benchchem.com/product/b1322458#use-of-2-amino-1h-pyrrole-3-carbonitrile-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b1322458#use-of-2-amino-1h-pyrrole-3-carbonitrile-in-
medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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